molecular formula C22H17N7O4 B2951100 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105238-87-6

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2951100
CAS No.: 1105238-87-6
M. Wt: 443.423
InChI Key: HUBFJMKAJJXQHT-UHFFFAOYSA-N
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Description

The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring and a benzodioxole substituent. Key structural attributes include:

  • Triazolopyrimidinone scaffold: Known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and bioavailability due to its electron-withdrawing properties .
  • 4-Methylphenylmethyl substituent: Modulates steric and electronic interactions, influencing target binding .

The molecular formula is C₂₄H₂₀N₈O₄ (calculated from analogous structures in ), with a molecular weight of approximately 484.5 g/mol.

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O4/c1-13-2-4-14(5-3-13)9-29-21-19(25-27-29)22(30)28(11-23-21)10-18-24-20(26-33-18)15-6-7-16-17(8-15)32-12-31-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFJMKAJJXQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The triazolopyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related triazolopyrimidinone derivatives:

Compound Name / ID Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
Target Compound R₁: Benzodioxol-5-yl; R₂: 4-Methylphenylmethyl ~484.5 High lipophilicity, potential CNS penetration
3-(3-Chlorobenzyl)-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one R₁: 4-Ethoxyphenyl; R₂: 3-Chlorobenzyl 463.9 Enhanced solubility due to ethoxy group; halogen may improve binding
6-Butyl-5-(4-methoxy-phen-oxy)-3-phenyl-triazolo[4,5-d]pyrimidin-7-one R₁: 4-Methoxyphenoxy; R₂: Butyl ~422.4 Lower molecular weight; methoxy group increases metabolic stability
2-Amino-6-(3-chlorobenzyl)-5-hexyl-triazolo[1,5-a]pyrimidin-7(4H)-one R₁: Hexyl; R₂: 3-Chlorobenzyl ~375.9 Aliphatic chain enhances membrane permeability; halogen aids target binding

Key Observations :

  • Lipophilicity : The benzodioxole group in the target compound likely increases logP compared to ethoxy or methoxy analogs, favoring blood-brain barrier penetration .
  • Solubility : The absence of polar groups (e.g., ethoxy in ) may reduce aqueous solubility, necessitating formulation optimization.
  • Bioactivity : Chlorine or methyl substituents (e.g., 3-chlorobenzyl in ) correlate with improved receptor affinity in related compounds.

Pharmacological Activity Insights

  • Kinase Inhibition: Analogous triazolopyrimidinones inhibit kinases like CDK2 and EGFR .
  • Epigenetic Modulation : Benzodioxole-containing compounds show HDAC inhibitory activity, as seen in aglaithioduline (~70% similarity to SAHA) .
  • Antimicrobial Potential: Oxadiazole-triazole hybrids exhibit broad-spectrum antibacterial effects .

Biological Activity

The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique combination of several functional groups:

  • Benzodioxole : Known for its role in enhancing bioactivity.
  • Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
  • Triazolo-pyrimidinone : Linked to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow for:

  • Hydrophobic interactions with enzyme active sites.
  • Hydrogen bonding capabilities due to the oxadiazole ring.
    This multi-faceted interaction profile suggests potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance:

  • Synthesis and Testing : Compounds with oxadiazole moieties have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that derivatives can inhibit bacterial growth effectively at low concentrations.

Antitumor Activity

Several studies have reported on the antitumor potential of related compounds:

  • Case Study : A series of triazole derivatives were tested against human tumor cell lines (e.g., HepG2). Results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications in the structure can enhance activity against cancer cells.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes:

  • Monoamine Oxidase (MAO) : Similar compounds have been shown to selectively inhibit MAO A and B. This inhibition could lead to increased levels of neurotransmitters, providing therapeutic benefits in neurodegenerative diseases.

Data Tables

Biological ActivityTargetIC50 (µM)Reference
AntimicrobialE. coli15.62
AntitumorHepG210.5
MAO InhibitionMAO B0.04

Research Findings

  • Antimicrobial Studies : Compounds containing the oxadiazole structure demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL against various strains.
  • Antitumor Efficacy : A derivative was tested against several human cancer cell lines and showed IC50 values indicating significant cytotoxicity, particularly against HepG2 cells.
  • Enzyme Interaction Studies : Investigations into the inhibition of MAO A and B revealed that certain structural modifications could enhance selectivity and potency.

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